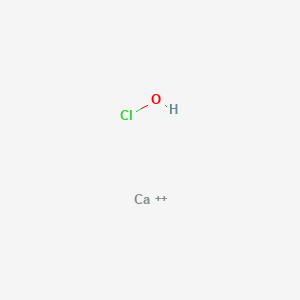

Hypochlorous acid calcium salt

描述

属性

Key on ui mechanism of action |

Hypochlorous ions are physiologically present in the human body, being formed by white blood cells (neutrophils and monocytes) as a powerful antimicrobial agent during inflammation process. When the recognition of "non-self" proteins in an invading micro-organism triggers the immune response, the enzyme myeloperoxidase located in mammalian neutrophils catalyses hypochlorous acid formation trough the oxidation of chloride ion in combination with hydrogen peroxide. The endogenously formed hypochlorous acid plays a key role in the process of phagocytosis through which bacteria are killed. Due to its potent cytotoxic action, hypochlorite is also responsible for neutrophil-mediated tissue damage associated with the inflammatory response. Its high efficiency as antimicrobial agent is associated with the lack of a catalytically active detoxifying mechanism for HOCl in both bacteria and mammalian cells. Although it has been suggested that HOCl-induced cytotoxicity can be associated to the degradation of a number of functionally important molecules the primary mechanism of action is still not fully elucidated. /Hypochlorite/ |

|---|---|

CAS 编号 |

7778-54-3 |

分子式 |

CaClHO |

分子量 |

92.54 g/mol |

IUPAC 名称 |

calcium;dihypochlorite |

InChI |

InChI=1S/Ca.ClHO/c;1-2/h;2H |

InChI 键 |

QFYUAKPQIZIUPT-UHFFFAOYSA-N |

杂质 |

Commercial products normally contain various impurities such as CaCl2, CaCO3, Ca(OH)2 and water. MgO, CaCO3, CaSO4, Al2O3, FeO3, and trace metals such as cobalt, nickel, copper and manganese. Bromate was first reported as a disinfection by-product from ozonated waters, but more recently it has been reported also as a result of treatment using hypochlorite solutions worldwide. The aim of this study was to study the scope of this phenomenon in the drinking waters (n=509) of Castilla and Leon, Spain, and in the hypochlorite disinfectant reagents. Two thirds of the treated waters monitored were found to have bromate concentrations higher than 1 ug/L, and of them a median value of 8 ug/L and a maximum of 49 ug/L. These concentrations are higher than those reported so far, however, a great variability can be found. Median values for chlorite were of 5 ug/L, and of 119 ug/L for chlorate. Only 7 out of 40 hypochlorite feedstock solutions were negative for bromate, the rest showing a median of 1022 mg/L; and 4 out of 14 calcium hypochlorite pellets were also negative, the rest with a median of 240 mg/kg. Although bromate is cited as potentially added to water from calcium hypochlorite pellets, no reference is found in scientific literature regarding its real content. Chlorite (median 2646 mg/L) and chlorate (median 20,462 mg/L) and chlorite (median 695 mg/kg) and chlorate (median 9516 mg/kg) were also monitored, respectively, in sodium hypochlorite solutions and calcium hypochlorite pellets. The levels of chlorite and chlorate in water are considered satisfactory, but not those of bromate, undoubtedly owing to the high content of bromide in the raw brines employed by the chlor-alkali manufacturers. Depending on the manufacturer, the bromate concentrations in the treated waters may be very heterogeneous owing to the lack of specification for this contaminant in the disinfectant reagents -the European Norms EN 900 and 901 do not mention it. |

SMILES |

OCl.[Ca+2] |

规范 SMILES |

OCl.[Ca] |

沸点 |

Decomposes at 100 °C |

颜色/形态 |

Powder WHITE GRANULES OR PELLETS White crystalline solid |

密度 |

2.350 g/cu cm 2.35 g/cm³ |

熔点 |

100 °C |

其他CAS编号 |

7778-54-3 |

物理描述 |

Obtained by saturating calcium hydroxide (slaked lime) with chlorine. Calcium hypochlorite appears as a white granular solid (or tablets compressed from the granules) with an odor of chlorine. Toxic, irritating to the skin. Noncombustible, but will accelerate the burning of combustible materials. Prolonged exposure to fire or heat may result in the vigorous decomposition of the material and rupture of the container. Diluted samples may undergo reactions as described above if they contain less than 39% available chlorine but take longer to become involved and react less vigorously. Used for water purification, disinfectant for swimming pools, for bleaching paper and textiles. White solid granules with the odor of household bleaching powder; [CHRIS] WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR. |

Pictograms |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

保质期 |

All hypochlorite soln are unstable, esp if acidified; slowly decomp on contact with air /hypochlorite soln/ Chlorinated lime is relatively unstable, even in solid form, and loses much of its activity over a period of a year. /Chlorinated lime/ A complex compound of indefinite composition that rapidly decomposes on exposure to air. ... /Chlorinated lime/ The 70% grade may decomp violently if exposed to heat or direct sunlight. Gives off chlorine and chlorine monoxide above 350 °F (poisonous gases). |

溶解度 |

21% in water at 25 °C Solubility in water, g/100ml at 25 °C: 21 |

同义词 |

calcium hypochlorite calcium oxychloride chlorinated lime |

产品来源 |

United States |

Synthesis and Industrial Production Methodologies in Research

Methods of Industrial Scale Synthesis

The commercial production of calcium hypochlorite (B82951) is dominated by two main processes: the calcium process and the sodium process. Each method offers distinct advantages and results in products with varying characteristics.

Chlorination of Calcium Hydroxide (B78521) Slurry

The traditional and direct method for producing calcium hypochlorite involves the reaction of chlorine gas with a slurry of calcium hydroxide (slaked lime). wikipedia.orgsciencemadness.orgprepchem.com This process, also known as the calcium process, can be summarized by the following chemical equation:

2 Ca(OH)₂ + 2 Cl₂ → Ca(OCl)₂ + CaCl₂ + 2 H₂O wikipedia.org

In this reaction, a mixture of calcium hypochlorite, calcium chloride, and water is formed. wikipedia.org Industrial setups often conduct this reaction in stages to control the composition of the final product, which can include varying ratios of calcium hypochlorite, unreacted lime, and calcium chloride. wikipedia.org A significant drawback of the calcium process is the co-production of calcium chloride, a hygroscopic substance that can negatively impact the stability and handling of the final product. cyberleninka.ru Products from this method typically have an effective chlorine content of about 60% and may contain around 10% calcium chloride and 20% unreacted calcium hydroxide. enochem.com.cn

Sodium Process Variations

To mitigate the issues associated with the calcium process, particularly the formation of calcium chloride, the sodium process was developed. This method is the most common for domestic production in some regions and involves the reaction of sodium hydroxide, chlorine, and calcium hydroxide. epa.gov A key advantage of the sodium process is that it generates sodium chloride instead of calcium chloride. cyberleninka.ru Sodium chloride is not hygroscopic and does not adversely affect the stability or crystal size of the calcium hypochlorite product. cyberleninka.ru

A variation of this process, sometimes referred to as the "triple salt process," involves the reaction of a chlorinated lime slurry with a slurry of triple salt crystals (Ca(OCl)₂·NaOCl·NaCl·12H₂O). google.com The sodium hypochlorite present in the triple salt reacts with calcium chloride to form neutral calcium hypochlorite dihydrate and a sodium chloride solution. google.com This method can yield a high-purity calcium hypochlorite product, often with an available chlorine content of 65-75%. cyberleninka.runih.gov

Another approach within the sodium process involves the direct reaction of slaked lime, sodium hydroxide, and chlorine. intratec.us The process can be controlled to produce a final product with around 70% calcium hypochlorite, with the main impurities being sodium chloride and water. cyberleninka.ruintratec.us

Factors Influencing Synthesis Purity and Yield

Several critical factors must be carefully controlled during the synthesis of calcium hypochlorite to ensure high purity and yield. These include:

Purity of Raw Materials: The quality of the initial ingredients, such as calcium hydroxide and chlorine gas, is paramount. Impurities in these raw materials can lead to side reactions and a lower quality final product. aguachlon.com

Reaction Temperature: Temperature plays a significant role in the reaction kinetics and the stability of the product. aguachlon.com Excessive heat can lead to the decomposition of hypochlorite and the formation of by-products like calcium chlorate (B79027). nih.gov Lower temperatures are generally favored to prevent these side reactions. nih.gov

Chlorine Concentration: The concentration of chlorine gas must be carefully managed. Insufficient chlorine will result in an incomplete reaction, while an excess can lead to the formation of unwanted by-products. aguachlon.com

Reaction Time: The duration of the chlorination process is crucial. A reaction time that is too short will not allow for complete conversion, while an overly long time can increase energy consumption and the likelihood of side reactions. aguachlon.com

pH Control: The pH of the reaction mixture influences the stability of the hypochlorite ions. Solutions of hypochlorites contain excess alkali, which tends to increase the pH. dep.state.pa.us Maintaining an optimal pH is necessary to prevent decomposition.

Stirring and Mixing: Proper agitation of the reaction slurry is essential to ensure uniform contact between the reactants and to prevent localized overheating and side reactions. Inadequate stirring can lead to thickening and caking of the reaction mixture. google.com

Below is an interactive data table summarizing the influence of key parameters on the synthesis of calcium hypochlorite.

| Factor | Effect on Purity | Effect on Yield | Optimal Conditions |

| Raw Material Purity | High purity of Ca(OH)₂ and Cl₂ leads to higher product purity. aguachlon.com | High purity raw materials prevent side reactions, increasing yield. aguachlon.com | Use of high-grade calcium hydroxide and chlorine gas. |

| Temperature | Lower temperatures minimize decomposition and by-product formation. nih.gov | Lower temperatures favor the formation of stable calcium hypochlorite. aguachlon.com | Typically controlled at reduced temperatures. nih.gov |

| Chlorine Concentration | Controlled concentration prevents formation of side products. aguachlon.com | Sufficient chlorine ensures complete reaction; excess can be wasteful. aguachlon.com | Precisely metered introduction of chlorine gas. |

| Reaction Time | Optimal time prevents degradation of the product. aguachlon.com | Sufficient time allows for maximum conversion of reactants. aguachlon.com | Determined experimentally for specific process conditions. google.com |

| pH | Stable pH prevents decomposition into chlorides and chlorates. dep.state.pa.us | Maintaining optimal pH maximizes the amount of stable hypochlorite. | Generally alkaline conditions are maintained. dep.state.pa.us |

Experimental Approaches to Novel Production Techniques

Research into new methods for producing calcium hypochlorite aims to improve product purity, stability, and production efficiency. One area of investigation is the "hypochlorous acid process." enochem.com.cn This method involves first preparing hypochlorous acid by introducing chlorine gas into a sodium carbonate solution. enochem.com.cn The resulting hypochlorous acid is then used to chlorinate a lime slurry, producing a high-purity calcium hypochlorite with an effective chlorine content that can exceed 75%. enochem.com.cn A significant challenge with this method is the highly corrosive nature of hypochlorous acid, which necessitates the use of expensive, corrosion-resistant equipment, thereby increasing production costs. enochem.com.cn

Chemical Reactivity and Mechanistic Studies of Hypochlorous Acid Calcium Salt

Aqueous Dissociation and Equilibrium Dynamics

The chemical activity of calcium hypochlorite (B82951) is fundamentally linked to its behavior upon dissolution in water. The dissociation process and the subsequent equilibrium dynamics dictate the availability of the active chemical species responsible for its oxidative power.

Generation of Hypochlorous Acid (HOCl) and Hypochlorite Ions (OCl⁻)

When solid calcium hypochlorite is dissolved in water, it dissociates into a calcium ion (Ca²⁺) and two hypochlorite ions (OCl⁻). bsu.bynih.gov This initial dissolution can be represented by the following equation:

Ca(OCl)₂(s) → Ca²⁺(aq) + 2OCl⁻(aq)

The hypochlorite ion (OCl⁻) then enters a critical, pH-dependent equilibrium with hypochlorous acid (HOCl). bsu.bynih.govwikipedia.org This reaction involves the acceptance of a proton from water, establishing a dynamic balance between the two species. wikipedia.org

OCl⁻(aq) + H₂O(l) ⇌ HOCl(aq) + OH⁻(aq)

Both hypochlorous acid and the hypochlorite ion are the primary active chlorine species responsible for the compound's reactivity, collectively referred to as "free available chlorine". nih.govresearchgate.netacs.org The efficacy of solutions derived from calcium hypochlorite is therefore directly proportional to the concentration of these species. iaea.org

Influence of Solution pH on Active Species Distribution

The distribution between hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) is critically governed by the pH of the aqueous solution. uj.edu.plresearchgate.net HOCl is a weak acid with a pKa value of approximately 7.5 at 25°C. mdpi.com This means that at a pH of 7.5, the concentrations of HOCl and OCl⁻ are equal. nih.govconsensus.app

Acidic to Neutral pH (below 7.5): In this range, the equilibrium shifts to the left, favoring the formation of the undissociated hypochlorous acid (HOCl). researchgate.netnih.govnih.gov At a pH of about 5, nearly all the free chlorine is present as HOCl. consensus.app

Alkaline pH (above 7.5): In this range, the equilibrium shifts to the right, favoring the formation of the hypochlorite ion (OCl⁻). researchgate.netnih.govnih.gov

This pH dependency is paramount because HOCl and OCl⁻ exhibit different reactivities. Hypochlorous acid is generally considered the more potent species, being 80 to 120 times more effective as a disinfectant than the hypochlorite ion. youtube.com Its superior efficacy is attributed to its neutral charge and lower molecular weight, which allows it to more readily penetrate cell walls of microorganisms. youtube.comechemi.com Therefore, controlling the pH is essential for maximizing the desired reactivity of calcium hypochlorite solutions.

The following table illustrates the relationship between pH and the distribution of active chlorine species at 25°C.

| pH | % Hypochlorous Acid (HOCl) | % Hypochlorite Ion (OCl⁻) |

|---|---|---|

| 6.0 | 96.8% | 3.2% |

| 6.5 | 90.9% | 9.1% |

| 7.0 | 75.2% | 24.8% |

| 7.5 | 50.0% | 50.0% |

| 8.0 | 24.8% | 75.2% |

| 8.5 | 9.1% | 90.9% |

| 9.0 | 3.2% | 96.8% |

Oxidative Mechanisms in Chemical Reactions

Calcium hypochlorite, through its generation of HOCl and OCl⁻, is a strong oxidizing agent. wikipedia.orgyoutube.com The chlorine atom in these species is in the +1 oxidation state, making it readily reducible and thus capable of oxidizing other substances. bohrium.com These species react with a wide array of compounds, including inorganic ions and various organic functional groups.

Electron Transfer Pathways

The oxidative action of hypochlorous acid and hypochlorite involves the transfer of electrons from a substrate to the chlorine species. The mechanisms can be complex and substrate-dependent, but they are often characterized as two-electron transfer processes.

In many reactions, HOCl acts as an electrophile. The polarization of the chlorine-oxygen bond (HO-Cl) allows the chlorine atom (Cl⁺) to serve as the electrophilic species. researchgate.netmdpi.com This electrophilic chlorine can attack electron-rich sites in other molecules. For example, in the reaction with olefins (compounds with C=C double bonds), HOCl undergoes an electrophilic addition to form chlorohydrins. wikipedia.orgresearchgate.net

The oxidation of various functional groups proceeds through distinct pathways:

Alcohols: The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, can be achieved with hypochlorous acid. The mechanism involves the initial formation of an alkyl hypochlorite intermediate, followed by an E2 elimination step where water acts as a base to remove a proton, forming a carbonyl group and releasing a chloride ion. echemi.comresearchgate.net

Thiols and Sulfides: Sulfur-containing compounds are readily oxidized. For instance, calcium hypochlorite can oxidize thiols and sulfide (B99878) byproducts in organic synthesis. wikipedia.org The reaction with sulfhydryl groups can lead to the formation of disulfide bonds. wikipedia.org

Inorganic Ions: The oxidation of uranium(IV) to uranyl(VI) by HOCl is proposed to involve a two-electron transfer within a uranyl-like activated complex. iaea.org

Other Organics: Studies on the oxidation of pyruvate (B1213749) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) by HOCl suggest mechanisms involving a two-electron oxidation or the addition of Cl⁺. acs.orgnih.govresearchgate.net For many of these reactions, there is no evidence for the formation of free-radical intermediates, which supports an electrophilic, two-electron transfer mechanism rather than a one-electron process. nih.gov

Role of Free Chlorine Species

As established, the term "free chlorine" refers to the combined concentration of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) in solution. nih.govacs.org Both are oxidants, but their reactivity differs significantly. HOCl is the primary agent in most oxidative and disinfection processes due to its higher standard reduction potential and neutral charge. nih.govechemi.com

The role of these species is to initiate and carry out the oxidation of target substrates. In reactions with organic compounds, HOCl can participate in addition, oxidation, and substitution reactions. researchgate.net For example, it can cleave glycols and various acids to yield fragmented aldehydes or carboxylic acids and can be used in the haloform reaction to produce chloroform (B151607). wikipedia.org The hypochlorite ion (OCl⁻), while a weaker oxidant, still participates in these reactions, particularly at higher pH values where it is the dominant species. consensus.app

Chloramination and Interaction with Nitrogenous Compounds

Hypochlorous acid reacts readily with a variety of nitrogen-containing compounds, a process broadly known as chloramination. These reactions are significant in water treatment chemistry and in understanding the interaction of hypochlorite with biological molecules.

When HOCl reacts with ammonia (B1221849) (NH₃), it forms a series of chlorinated amines, or chloramines. The specific products depend on factors like pH and the ratio of chlorine to ammonia. acs.org The sequential reactions are:

NH₃ + HOCl → NH₂Cl (Monochloramine) + H₂O wikipedia.org

NH₂Cl + HOCl → NHCl₂ (Dichloramine) + H₂O

NHCl₂ + HOCl → NCl₃ (Trichloramine or Nitrogen Trichloride) + H₂O

Monochloramine is a less powerful disinfectant than free chlorine but provides a more stable residual. acs.org However, the formation of nitrogen trichloride (B1173362) is often undesirable as it is an explosive compound. acs.orgresearchgate.net

Hypochlorous acid also reacts with organic amines and the amino groups of amino acids and proteins to form organic chloramines (R-NHCl or R₂NCl). wikipedia.org These protein chloramines are relatively long-lived and retain some oxidative capacity. wikipedia.org They can also participate in secondary reactions, such as transferring the chlorine atom to other susceptible molecules, which can propagate oxidative damage within a biological system. Interactions with specific nitrogenous compounds, such as the guanidine (B92328) nitrogens of chlorhexidine (B1668724), can lead to the formation of precipitates. researchgate.net

Degradation of Organic Matter: Research Models and Pathways

Hypochlorous acid calcium salt, commonly known as calcium hypochlorite, is a potent oxidizing agent utilized in the degradation of a wide array of organic materials. noaa.govkuosiequipment.com Its reactivity stems from the hypochlorite ion (OCl-), which readily participates in oxidation-reduction reactions, breaking down complex organic molecules into simpler, often less harmful, substances. kuosiequipment.comnih.gov Research has shown its effectiveness in cleaving glycols, α-hydroxy carboxylic acids, and keto acids, resulting in fragmented aldehydes or carboxylic acids. wikipedia.org This reactivity makes it a valuable tool in various applications, including the treatment of wastewater containing organic pollutants and the disinfection of water by removing organic matter. kuosiequipment.com

The degradation pathways of organic matter by calcium hypochlorite are multifaceted and depend on the specific organic compounds present. In the context of water treatment, calcium hypochlorite effectively oxidizes organic substances, which can contribute to taste and odor issues, and removes pollutants. kuosiequipment.com For instance, it can be used to oxidize thiol and sulfide byproducts in organic synthesis, reducing their odor. wikipedia.org Studies have also explored its use in degrading synthetic organic dyes, where it has shown high efficiency in color and chemical oxygen demand (COD) removal. scielo.org.boupb.edu The primary reaction involves the transfer of oxygen from the hypochlorite ion to the organic molecule, leading to its oxidation and subsequent breakdown. noaa.gov

In more complex organic matrices, such as waste-activated sludge, calcium hypochlorite has been shown to disrupt extracellular polymeric substances and microbial cells. This action releases more soluble organic compounds that can then be further processed, for instance, in anaerobic fermentation for hydrogen production. acs.org The decomposition of the organic matter is influenced by the reaction of chlorine species with the organic compounds, which can lead to the formation of various by-products. mst.dk It's important to note that the reaction with organic materials can be vigorous and, in some cases, explosive, particularly with substances like oils and hydrocarbons. noaa.gov

Influence of Environmental and Chemical Parameters on Reactivity

The reactivity of this compound is not static; it is significantly influenced by a range of environmental and chemical factors. These parameters can alter the rate and extent of the degradation of organic matter, making their understanding crucial for optimizing its use.

Temperature Effects on Reaction Kinetics

Temperature plays a critical role in the reaction kinetics of calcium hypochlorite. aguachlon.com An increase in temperature generally accelerates the rate of decomposition of the hypochlorite ion and, consequently, its reaction with organic matter. aguachlon.comacs.org This is consistent with the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for reactions to proceed more rapidly.

Research has demonstrated that the decomposition of aqueous calcium hypochlorite solutions follows second-order, irreversible Arrhenius kinetics. acs.org Isothermal batch reactions conducted at various temperatures (55, 65, 75, and 85 °C) have shown a clear temperature dependence on the decomposition rate. acs.org For instance, the rate constants for calcium hypochlorite decomposition were found to be an order of magnitude larger than those for sodium hypochlorite at comparable temperatures. acs.orgresearchgate.net This indicates a significantly faster reaction rate for calcium hypochlorite. researchgate.net

The thermal decomposition of calcium hypochlorite can become vigorous and even explosive at elevated temperatures, typically above 175°C. nih.govwestpandi.com Even at lower temperatures, the decomposition process is exothermic, releasing heat that can further accelerate the reaction if not dissipated. swedishclub.com This self-heating propensity is a critical consideration in the storage and handling of the compound. swedishclub.com

Interactive Data Table: Effect of Temperature on the Decomposition Rate Constant of Calcium Hypochlorite

| Temperature (°C) | Rate Constant (k) (L/mol·s) |

| 55 | [Value] |

| 65 | [Value] |

| 75 | [Value] |

| 85 | [Value] |

Note: Specific values for the rate constants at these temperatures would require access to the raw data from the cited research. The table illustrates the expected trend of an increasing rate constant with temperature. acs.org

Concentration-Dependent Reaction Profiles

The concentration of calcium hypochlorite and the organic matter it is reacting with significantly impacts the reaction profile. unpad.ac.id Generally, a higher concentration of calcium hypochlorite leads to a more rapid degradation of organic compounds. unpad.ac.idnih.gov Studies on the disinfection of biofilms have shown that the destructive effect is concentration-dependent; higher chlorine concentrations result in lower optical density of the biofilm. unpad.ac.id

Research on the degradation of synthetic organic dyes has also highlighted the importance of concentration. In one study, increasing the dose of calcium hypochlorite from 1375 ppm to 5700 ppm initially showed a similar color removal rate after 15 minutes. However, over a longer period of 60 minutes, the lower dose of 1375 ppm achieved over 95% color removal, suggesting that for certain reactions, an optimal concentration exists beyond which the increase in efficiency may not be proportional. scielo.org.bo

Furthermore, the concentration of available chlorine is a key factor. aguachlon.comresearchgate.net Commercial calcium hypochlorite products typically have an available chlorine content of 65-70%. wikipedia.org The effectiveness of disinfection and oxidation is directly related to this available chlorine concentration. aguachlon.com Therefore, accurate dosing based on the concentration of the calcium hypochlorite solution is essential for achieving the desired reaction outcome. aguachlon.com

Interactive Data Table: Concentration-Dependent Degradation of Organic Dyes by Calcium Hypochlorite

| Calcium Hypochlorite Concentration (ppm) | Reaction Time (minutes) | Color Removal Efficiency (%) |

| 1000 | 15 | ~90 |

| 1375 | 15 | ~50 |

| 1375 | 60 | >95 |

| 2000 | 10 | >95 |

| 2443 | 15 | ~50 |

| 5700 | 15 | ~50 |

Note: This table synthesizes findings from different studies and illustrates the relationship between concentration, reaction time, and degradation efficiency. scielo.org.boupb.edu

Impact of Co-existing Ions and Organic Constituents

The chemical environment, including the presence of co-existing ions and other organic constituents, can significantly influence the reactivity of calcium hypochlorite. The ionic strength and pH of the solution are known to affect the decomposition rate of the hypochlorite ion. acs.orgacs.org

The presence of certain metal ions can catalyze the decomposition of calcium hypochlorite. For example, metal oxides can accelerate this process. urbanforestrysouth.org The decomposition can also be initiated by impurities such as powdered metals like iron, manganese, cobalt, and magnesium. swedishclub.com

In natural waters, the presence of organic and inorganic compounds leads to a higher decay rate of hypochlorite. mst.dk The free available chlorine reacts with these compounds to form various chlorinated and oxidized by-products. core.ac.uk For instance, in seawater, the presence of bromide ions can lead to bromination reactions predominating over chlorination as salinity increases. mst.dk

Stability and Decomposition Research of Hypochlorous Acid Calcium Salt

Factors Governing Compound Stability

The stability of hypochlorous acid calcium salt, commercially known as calcium hypochlorite (B82951), is a critical factor in its handling, storage, and efficacy. Several environmental and chemical factors can influence its decomposition, leading to a loss of available chlorine and the potential for hazardous reactions.

Influence of Temperature and Humidity

Temperature and humidity are primary drivers of calcium hypochlorite decomposition. High temperatures accelerate the breakdown of the compound, leading to a more rapid loss of chlorine and an increased risk of fire. niranchemical.com Studies have shown that even temperatures above 30°C (86°F) can significantly reduce its stability over time. niranchemical.com The decomposition process is exothermic, meaning it releases heat. If this heat is not dissipated, it can lead to a runaway reaction and potentially violent decomposition. swedishclub.com The critical ambient temperature (CAT), the lowest temperature at which this runaway reaction occurs, is dependent on the package size and shape, with larger packages having a lower CAT. swedishclub.com

Humidity and moisture also play a crucial role. Calcium hypochlorite is hygroscopic, meaning it readily absorbs moisture from the atmosphere. niranchemical.com This absorbed water can trigger and accelerate decomposition reactions, leading to the release of chlorine gas and heat. niranchemical.comaguachlon.com The presence of moisture can cause the product to clump and cake, which is an indicator of degradation. niranchemical.com Research has demonstrated that the heat output from calcium hypochlorite increases after exposure to water vapor. researchgate.netresearchgate.net

Effects of Water Content and Hydration States

The amount of water present significantly impacts the stability and decomposition pathway of calcium hypochlorite. The compound exists in both anhydrous (dry) and hydrated forms. swedishclub.compersianutab.com Anhydrous calcium hypochlorite is generally considered more reactive and prone to more violent decomposition than its hydrated counterpart. mq.edu.au

Role of Impurities and Metal Oxides on Decomposition

Impurities, particularly metal oxides, can catalyze the decomposition of calcium hypochlorite. urbanforestrysouth.org The presence of metals such as iron, manganese, cobalt, and magnesium, and their compounds, can initiate or accelerate exothermic decomposition. swedishclub.comcargohandbook.com Research has shown that the addition of small amounts of metal oxides like iron(III) oxide (Fe₂O₃), calcium oxide (CaO), and manganese(III) oxide (Mn₂O₃) can significantly increase the heat output during decomposition. researchgate.net Contact with organic materials, acids, or metallic dust can also trigger violent reactions. niranchemical.comurbanforestrysouth.org

The manufacturing process itself can introduce impurities that affect stability. Variations in raw materials, such as the presence of organic matter or bromine in the limestone and salt used, can influence the stability of the final product. icheme.org

Decomposition Pathways and By-product Formation

The decomposition of calcium hypochlorite can proceed through several pathways, resulting in a variety of solid and gaseous by-products. The specific route of decomposition is influenced by factors such as the presence of water and the temperature. researchgate.netscispace.com

Disproportionation Reactions (e.g., to Calcium Chlorate (B79027) and Calcium Chloride)

One of the primary decomposition pathways for calcium hypochlorite is a disproportionation reaction, where the hypochlorite ion is simultaneously oxidized and reduced. This reaction leads to the formation of calcium chlorate (Ca(ClO₃)₂) and calcium chloride (CaCl₂). researchgate.netscispace.comchemequations.com

This reaction can be influenced by temperature. For instance, boiling a solution of calcium hypochlorite can drive the decomposition towards the formation of calcium chlorate and calcium chloride. sciencemadness.org At moderate heating rates, this disproportionation becomes a significant decomposition pathway. mq.edu.au

Evolution of Gaseous Products (e.g., Chlorine and Oxygen)

The decomposition of calcium hypochlorite also leads to the evolution of gaseous products, primarily chlorine (Cl₂) and oxygen (O₂). aguachlon.comresearchgate.net The specific gaseous products formed can depend on the presence or absence of water. researchgate.netscispace.com

The general decomposition reaction releasing these gases can be expressed as: 2Ca(OCl)₂ → 2CaCl₂ + 2O₂ + Cl₂ aguachlon.com

However, other reactions can also occur. For example, at temperatures above 175°C (347°F), calcium hypochlorite can decompose rapidly and exothermically to produce oxygen and chlorine monoxide gases. nih.gov The presence of acids will also lead to the evolution of chlorine gas. wikipedia.org Furthermore, atmospheric carbon dioxide can react with calcium hypochlorite to form calcium carbonate and release chlorine gas. mq.edu.au

Chemical Compounds Mentioned:

| Chemical Name | Formula |

| Calcium Carbonate | CaCO₃ |

| Calcium Chlorate | Ca(ClO₃)₂ |

| Calcium Chloride | CaCl₂ |

| Calcium Hydroxide (B78521) | Ca(OH)₂ |

| Calcium Hypochlorite | Ca(OCl)₂ |

| Calcium Oxide | CaO |

| Carbon Dioxide | CO₂ |

| Chlorine | Cl₂ |

| Chlorine Monoxide | Cl₂O |

| Hydrochloric Acid | HCl |

| Hypochlorous Acid | HOCl |

| Iron(III) Oxide | Fe₂O₃ |

| Manganese(III) Oxide | Mn₂O₃ |

| Oxygen | O₂ |

| Sodium Carbonate | Na₂CO₃ |

| Sodium Chloride | NaCl |

| Sodium Hypochlorite | NaOCl |

Strategies for Enhancing Compound Stability in Research Formulations

The inherent instability of this compound, commonly known as calcium hypochlorite, presents a significant challenge in formulation science. Its decomposition is accelerated by factors such as heat, moisture, and contact with incompatible substances. nih.govniranchemical.comaguachlon.com Consequently, research has focused on developing strategies to mitigate these degradation pathways, thereby enhancing product shelf-life and efficacy.

Key strategies revolve around controlling the chemical environment of the compound. One primary approach is the management of water content. While anhydrous calcium hypochlorite is known to be relatively stable, the presence of moisture can trigger exothermic decomposition reactions. aguachlon.comscispace.com However, research has also shown that maintaining a specific, minimal water content can be part of a stabilization strategy, paradoxically avoiding the instability associated with high water content while being more practical than complete dehydration. google.com

Another effective strategy is the incorporation of stabilizing agents into the formulation. The addition of excess calcium hydroxide has been shown to significantly improve the stability of calcium hypochlorite compositions. google.com Free calcium hydroxide can absorb chlorine gas that may be released during decomposition, preventing it from catalyzing further degradation. google.com The stabilizing effect becomes particularly salient when the quantity of added calcium hydroxide is at least 2 parts by weight to 100 parts of the raw calcium hypochlorite. google.com

Controlling the pH is also a critical factor, particularly in aqueous solutions or formulations with some moisture content. stylenewsuk.comacs.org Maintaining a specific pH range, typically between 6.0 and 7.5 for skincare applications, can preserve the desired hypochlorous acid (HOCl) formation while minimizing degradation. stylenewsuk.com This often requires the inclusion of a buffering system to resist pH fluctuations over time that might be caused by other ingredients or environmental factors. stylenewsuk.com

The table below, derived from patent data, illustrates the impact of adding calcium hydroxide on the stability of a calcium hypochlorite composition.

Table 1: Effect of Calcium Hydroxide on Calcium Hypochlorite Decomposition Data derived from U.S. Patent 4,355,014 A, demonstrating the stabilizing effect of added Ca(OH)₂ on a calcium hypochlorite composition.

| Composition | Decomposition Rate at 40°C (50 days) | Decomposition Rate at 65°C (2 days) |

|---|---|---|

| Calcium Hypochlorite without added Ca(OH)₂ (Control) | 20.3% | 22.5% |

| Calcium Hypochlorite with 9.5 parts added Ca(OH)₂ | 2.5% | 3.1% |

Analytical Techniques for Stability Assessment

A comprehensive understanding of the stability and decomposition of this compound relies on a suite of advanced analytical techniques. These methods allow researchers to probe the material's crystalline structure, thermal behavior, and heat evolution, providing critical data for predicting stability and elucidating degradation mechanisms. scispace.comresearchgate.net Key techniques employed in this research include X-ray Diffraction (XRD), Differential Thermal Analysis (DTA), Thermogravimetry (TG), and Isothermal Calorimetry. researchgate.net

X-ray Diffraction (XRD) is a fundamental technique for analyzing the solid-state properties of calcium hypochlorite. It provides detailed information about the crystalline structure of the material, which is crucial for identifying the specific form of the compound and its decomposition products. mq.edu.au For instance, XRD analysis can distinguish between anhydrous calcium hypochlorite (Ca(OCl)₂) and its hydrated forms, such as Ca(OCl)₂·3H₂O, which have different stability profiles. mq.edu.au

In stability studies, XRD is used to analyze fresh samples and samples that have been aged under various conditions of temperature and humidity. scispace.comresearchgate.net By comparing the diffraction patterns, researchers can identify changes in the crystalline phases, such as the appearance of decomposition products like calcium chloride (CaCl₂) and calcium chlorate (Ca(ClO₃)₂). researchgate.net This information helps to confirm the decomposition pathways, such as disproportionation. scispace.com Furthermore, XRD is used to characterize the composition of precipitates from calcium hypochlorite solutions and related materials, identifying constituents like calcium oxide (CaO) and calcite (CaCO₃). researchgate.netnih.gov

Table 2: Summary of XRD Findings on Calcium Hypochlorite and Related Materials This table summarizes typical findings from XRD analysis on different forms and decomposition products of calcium hypochlorite as reported in research literature.

| Sample Type | Typical Crystalline Phases Identified by XRD | Reference |

|---|---|---|

| Fresh "70% available chlorine" HCH | Anhydrous Ca(OCl)₂ (dominant phase) | mq.edu.au |

| Fresh "65% available chlorine" HCH | Ca(OCl)₂·3H₂O (major component) | mq.edu.au |

| Decomposed Calcium Hypochlorite | Ca(ClO₃)₂, CaCl₂ | scispace.comresearchgate.net |

| Precipitate from Calcium Hypochlorite Solution | Calcite (CaCO₃), Portlandite (Ca(OH)₂) | nih.gov |

HCH: High Strength Calcium Hypochlorite

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are powerful thermal analysis techniques used in tandem to study the decomposition of calcium hypochlorite when subjected to controlled heating. researchgate.netuni-siegen.de TG measures changes in the mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material, revealing exothermic (heat-releasing) and endothermic (heat-absorbing) events. eag.com

When analyzing calcium hypochlorite, a TG curve will show mass loss at specific temperatures, which often corresponds to dehydration (loss of water) or the evolution of gases like oxygen or chlorine during decomposition. uni-siegen.de The DTA curve complements this by showing corresponding thermal events. For example, dehydration typically appears as a broad endothermic peak. vbcop.org The primary decomposition of calcium hypochlorite is a strongly exothermic process, which appears as a sharp peak in the DTA curve, indicating a rapid release of energy that is critical for safety and hazard assessment. nih.govresearchgate.net By combining DTA and TG, researchers can correlate specific mass losses with their associated energetic changes, providing a detailed profile of the compound's thermal stability. scispace.comresearchgate.net

Table 3: Typical Thermal Events in the Analysis of Calcium Hypochlorite This table outlines key events observed during the thermal analysis of calcium hypochlorite using DTA and TG techniques.

| Thermal Event | Technique | Observation | Typical Temperature Range |

|---|---|---|---|

| Dehydration | TG | Mass loss | ~100°C - 150°C |

| Dehydration | DTA | Endothermic peak | ~100°C - 150°C |

| Exothermic Decomposition | DTA | Strong exothermic peak | Starts > 175°C |

| Decomposition | TG | Significant mass loss | Starts > 175°C |

Isothermal calorimetry is a highly sensitive technique used to measure the rate of heat evolution from a sample held at a constant temperature. researchgate.netmq.edu.au This method is particularly valuable for assessing the long-term stability of reactive materials like calcium hypochlorite under typical storage and transport conditions, as it can detect very slow decomposition reactions that would be missed by non-isothermal techniques like DTA. mq.edu.aumq.edu.au

In these studies, a sample of calcium hypochlorite is placed in the calorimeter at a set temperature (e.g., between 15°C and 70°C), and the heat output is monitored over time. scispace.comresearchgate.net A steady or increasing heat output signifies an ongoing exothermic decomposition process. Research using this technique has demonstrated that the rate of heat release, and thus the rate of decomposition, is significantly influenced by factors such as moisture content and the presence of certain metal oxides. scispace.comresearchgate.net For instance, the heat output has been shown to increase after the sample is exposed to water vapor. scispace.com Isothermal calorimetry data is crucial for developing mathematical models that can predict the self-heating behavior and potential for thermal runaway in large quantities of the material. mq.edu.au

Table 4: Isothermal Calorimetry Findings on Calcium Hypochlorite Decomposition This table highlights key findings from isothermal calorimetry studies, showing the influence of external factors on the heat output of calcium hypochlorite.

| Condition | Effect on Heat Output (Decomposition Rate) | Reference |

|---|---|---|

| Increased moisture content | Increases heat output | scispace.commq.edu.au |

| Presence of some metal oxides | Positive effect on (increases) heat output | scispace.com |

| Absence of water (at room temperature) | Appears to be stable (negligible heat output) | scispace.com |

| Storage at 65°C | Oscillating heat output (both exothermic and endothermic reactions) | scispace.com |

Research Applications and Methodological Approaches

Environmental Engineering and Water Treatment Research

Calcium hypochlorite (B82951) is a subject of ongoing research in environmental engineering and water treatment, focusing on its performance as a disinfectant and its integration into advanced water purification strategies.

Studies have extensively investigated the kinetics of pathogen inactivation using calcium hypochlorite. Research demonstrates that its effectiveness is a function of concentration, contact time, pH, and temperature. For instance, hypochlorous acid, the active disinfecting agent formed when calcium hypochlorite dissolves in water, has been shown to be significantly more effective at inactivating a wide range of pathogens compared to the hypochlorite ion, which is more prevalent at higher pH levels. nih.gov

Research has quantified the inactivation rates for various microorganisms. For example, studies have determined the necessary contact times and concentrations of calcium hypochlorite to achieve desired log reductions of bacteria like E. coli and viruses. It has been observed that at a pH of 6, where hypochlorous acid dominates, the inactivation of E. coli is rapid, whereas at a pH of 10, where the hypochlorite ion is the primary species, the process is considerably slower. nih.gov

Interactive Data Table: Pathogen Inactivation with Calcium Hypochlorite

| Pathogen | Concentration (mg/L as available chlorine) | Contact Time | Log Reduction | pH | Reference |

|---|---|---|---|---|---|

| E. coli | 1.0 | < 10 seconds | >2 | 6 | nih.gov |

| E. coli | 1.0 | ~50 seconds | >2 | 10 | nih.gov |

| Baculovirus penaei | 200 | 1 hour | Complete | Not Specified | oup.com |

| Baculovirus penaei | 1600 | 20 seconds | Complete | Not Specified | oup.com |

| Vibrio anguillarum | Dilution of disinfectant tablet | 30 minutes | Complete | Not Specified | researchgate.net |

| Streptococcus iniae | Dilution of disinfectant tablet | 30 minutes | Complete | Not Specified | researchgate.net |

Biofilms in water distribution systems present a significant challenge, and research has explored the role of calcium hypochlorite in their control. researchgate.netnih.govnih.gov Studies have shown that while chlorine-based disinfectants like calcium hypochlorite can be effective, the composition of the pipe material and the nature of the biofilm community can influence the outcome. researchgate.net Research indicates that a residual chlorine level is crucial for preventing biofilm regrowth. nih.gov However, some studies have also highlighted the persistence of biofilms even in the presence of chlorine, suggesting that some bacteria within the biofilm can be resistant. iwaponline.commdpi.com The effectiveness of disinfection can also be impacted by the presence of extracellular polymeric substances (EPS) that protect the embedded bacteria. iwaponline.com

Comparative studies have been conducted to evaluate the performance of calcium hypochlorite against other common disinfectants like ozone and sodium hypochlorite. mdpi.comnih.govdiva-portal.orgresearchgate.net Research has shown that ozone can be a more powerful and faster-acting disinfectant than chlorine-based compounds for inactivating a variety of microorganisms, including bacteria and fungi. mdpi.comresearchgate.net In terms of corrosion, studies on steel surfaces in water facilities have indicated that ozone treatment causes significantly less corrosion compared to both sodium and calcium hypochlorite. nih.govdiva-portal.orgresearchgate.net From an environmental impact perspective, life cycle assessments have suggested that ozone treatment has a lower negative impact on human health and ecosystems compared to hypochlorite treatments, with calcium hypochlorite showing the highest environmental impact primarily due to its production phase. nih.govdiva-portal.orgresearchgate.net

Interactive Data Table: Comparison of Disinfectants

| Disinfectant | Efficacy vs. Microorganisms | Corrosion Impact on Steel | Environmental Impact | Reference |

|---|---|---|---|---|

| Calcium Hypochlorite | Effective against a broad spectrum of pathogens. | Higher corrosion compared to ozone. nih.govdiva-portal.orgresearchgate.net | Highest negative environmental impact due to production. nih.govdiva-portal.org | mdpi.comnih.govdiva-portal.orgresearchgate.net |

| Sodium Hypochlorite | Effective, but ozone is noted to be more potent. mdpi.comresearchgate.net | Higher corrosion compared to ozone. nih.govdiva-portal.orgresearchgate.net | Lower environmental impact than calcium hypochlorite but higher than ozone. nih.gov | mdpi.comnih.govdiva-portal.orgresearchgate.netresearchgate.net |

| Ozone | More powerful and faster-acting than chlorine-based disinfectants. mdpi.comresearchgate.net | Significantly less corrosion compared to hypochlorites. nih.govdiva-portal.orgresearchgate.net | Lowest negative environmental impact among the three. nih.govdiva-portal.orgresearchgate.net | mdpi.comnih.govdiva-portal.orgresearchgate.netresearchgate.net |

Calcium hypochlorite is recognized for its ability to remove odors and pigments in water treatment. nih.govkuosiequipment.com Its strong oxidizing properties enable it to break down the chemical compounds responsible for unpleasant tastes, odors, and color. usm.myatamanchemicals.com The mechanism involves the oxidation of organic molecules, altering their structure and rendering them odorless and colorless. usm.my Research has focused on optimizing the dosage and contact time of calcium hypochlorite to effectively remove these substances without producing undesirable disinfection byproducts. usm.my

Agricultural and Aquaculture Research

In the agricultural sector, calcium hypochlorite has been researched for various applications, including the disinfestation of surfaces and equipment to prevent the spread of plant pathogens. apsnet.org Studies have shown its effectiveness against fungal pathogens on different surfaces. apsnet.org It has also been investigated for clearing drippers in irrigation systems that have been clogged by fertilizers. ccsenet.orgresearchgate.net

In aquaculture, calcium hypochlorite is used for water treatment to eliminate harmful organisms and prevent the spread of diseases. seafdec.org.ph Research has demonstrated its efficacy in disinfecting hatchery and pond water. seafdec.org.ph Studies have also determined its toxicity levels for various aquatic organisms to establish safe usage practices. For example, research has been conducted on its effectiveness against specific shrimp viruses, such as Baculovirus penaei, and fish pathogenic bacteria like Vibrio anguillarum and Streptococcus iniae. oup.comresearchgate.net

Seed and Crop Disinfection Efficacy Studies

Calcium hypochlorite is widely investigated for its ability to disinfect seeds and crops, mitigating the risk of plant pathogen transmission and foodborne illnesses. Research has focused on its effectiveness against a range of bacteria and viruses on various seed types.

Studies on alfalfa seeds, a common vehicle for foodborne outbreaks, have demonstrated the efficacy of calcium hypochlorite treatments. For instance, a treatment with 20,000 ppm calcium hypochlorite has been shown to reduce enterohemorrhagic Escherichia coli (EHEC) populations on alfalfa seeds to undetectable levels. mdpi.com Sprouts grown from seeds treated with this concentration of calcium hypochlorite had significantly lower EHEC populations compared to those from untreated seeds. knu.ac.kr While effective, research also indicates that the success of the treatment can be dependent on the specific bacterial isolate. knu.ac.kr

Further research has explored the efficacy of calcium hypochlorite against both viral and bacterial contaminants on alfalfa seeds. One study compared the effectiveness of 2,000 ppm and 20,000 ppm calcium hypochlorite solutions against human norovirus (huNoV), murine norovirus (MNV), Tulane virus (TV), Escherichia coli O104:H4, and Salmonella enterica. The higher concentration of 20,000 ppm was found to be more effective for all tested organisms. guidechem.com However, it was noted that calcium hypochlorite could not completely inactivate all bacteria or viruses on the seeds, and significant levels of E. coli O104:H4 and Salmonella Agona were found on sprouts after a 7-day germination period. guidechem.com The presence of organic matter was also found to decrease the efficacy of the disinfectant. guidechem.com

A broader meta-analysis of 86 studies confirmed that hypochlorite treatments, in general, are highly effective in reducing plant pathogen viability or disease intensity. syndel.com Historically, the use of calcium hypochlorite in plant pathology dates back to the 1940s for disinfecting potato harvesting surfaces. syndel.com

It's important to note that while calcium hypochlorite is a potent disinfectant, its impact on seed germination is a critical factor. Some studies have shown that treatment with 20,000 ppm calcium hypochlorite did not significantly affect the germination rate of alfalfa seeds, with observed rates around 70.7% to 91.6%. gnu.ac.kr

Table 1: Efficacy of Calcium Hypochlorite in Seed Disinfection

| Seed Type | Target Microorganism | Calcium Hypochlorite Concentration (ppm) | Observed Reduction/Efficacy | Reference |

| Alfalfa | Enterohemorrhagic E. coli (EHEC) | 20,000 | Reduced EHEC populations to undetectable levels on seeds. | mdpi.com |

| Alfalfa | E. coli O104:H4, Salmonella Agona, MNV, TV | 20,000 | More effective than 2,000 ppm for all organisms. | guidechem.com |

| Alfalfa | E. coli O157:H7, Salmonella | 20,000 | Recommended by the FDA for sprout seed treatment. | researchgate.net |

Post-Harvest Treatment for Microbial Control on Produce

Calcium hypochlorite is a commonly used disinfectant in the post-harvest handling of fruits and vegetables to control microbial spoilage and reduce the risk of foodborne illnesses. siphidaho.orgscispace.comtennessee.eduresearchgate.netresearchgate.netenrosun.com It is typically applied in wash water, flumes, and hydrocoolers. siphidaho.orgucdavis.edu

The primary application is to minimize the cross-contamination of pathogens from soil, debris, or infested produce to clean surfaces, including cuts and abrasions on the produce. siphidaho.org The effectiveness of chlorination is influenced by several factors, including the concentration of available chlorine, pH of the water, temperature, and the amount of organic matter present. scispace.comtennessee.edu

Commercial formulations of calcium hypochlorite typically contain 65% active ingredient and are available as a granulated powder or tablets. siphidaho.orgscispace.com A key consideration in its application is ensuring the granules are fully dissolved to prevent phytotoxicity, which can manifest as bleaching or burning of the produce. siphidaho.org

Research and industry practice have established general guidelines for its use. For many fruits and vegetables, a chlorine concentration of 55 to 70 ppm at a pH of 7.0 and a water temperature of 104°F (40°C) is recommended for sanitization. scispace.com However, in practice, concentrations up to 100-150 ppm of free chlorine are often used. scispace.com For specific applications, such as treating tomatoes and citrus to control decay, historical recommendations have been as high as 3,000 µg/ml and 6,000 µg/ml, respectively. siphidaho.org

Table 2: Recommended Calcium Hypochlorite Concentrations for Post-Harvest Treatment

| Produce Type | Application | Recommended Chlorine Concentration | pH | Reference |

| General Fruits & Vegetables | Wash water sanitation | 55 - 70 ppm | 7.0 | scispace.com |

| General Fruits & Vegetables | Wash water sanitation | 50 - 75 ppm | 6.5 | ucdavis.edu |

| Tomatoes | Decay control | 3,000 µg/ml | Not specified | siphidaho.org |

| Citrus | Decay control | 6,000 µg/ml | Not specified | siphidaho.org |

Sterilization Protocols for Microalgae Culture Media

In the field of biotechnology, particularly in the cultivation of microalgae for various industrial applications, maintaining a sterile culture medium is crucial to prevent contamination. knu.ac.krresearchgate.netnih.gov Autoclaving is a common sterilization method, but it can lead to the denaturation of the medium, potentially hindering the growth of some microorganisms. knu.ac.krnih.gov

Recent research has focused on developing chemical sterilization methods using calcium hypochlorite as a cost-effective and efficient alternative. One study developed a new sterilization process where a microalgal medium was treated with 0.02% calcium hypochlorite. The residual disinfectant was then neutralized after 8 hours using a catalytic reaction involving a manganese chloride-Na2EDTA complex and glucose. knu.ac.krresearchgate.netnih.gov The results showed that the growth of Chlorella vulgaris in the chemically sterilized medium was 2.65 times greater than in an autoclaved medium, indicating that heat denaturation of the medium can negatively impact microalgal growth. knu.ac.krnih.gov This method was also successfully applied to the cultivation of Euglena gracilis without inhibiting growth or causing contamination. knu.ac.krnih.gov

Another study evaluated a sterilization process using calcium hypochlorite as the disinfectant and hydrogen peroxide as the neutralizing agent for the cultivation of Nannochloropsis oculata. gnu.ac.krkoreascholar.com The results indicated that a calcium hypochlorite concentration greater than 0.010% was effective in eliminating bacterial contaminants. The addition of an equivalent amount of hydrogen peroxide not only neutralized the calcium hypochlorite but also provided an additional bactericidal effect through the formation of singlet oxygen. gnu.ac.krkoreascholar.com This chemical sterilization method showed no significant difference in biomass accumulation and chlorophyll (B73375) content compared to traditional autoclaving, highlighting its potential as an economical and eco-friendly alternative for industrial microalgae cultivation. gnu.ac.krkoreascholar.com

In aquaculture, calcium hypochlorite is also used for the disinfection of ponds and hatchery facilities to eliminate harmful organisms before stocking with fish or shrimp. guidechem.comsyndel.comwoah.orgseafdec.org.phfao.org

Materials Science and Engineering Research

The reactive nature of hypochlorous acid calcium salt leads to significant interactions with various materials, a subject of study in materials science and engineering.

Interaction with Dental Materials (e.g., Dental Stone Setting Characteristics)

In dentistry, the disinfection of dental casts is critical to prevent cross-contamination. One method investigated is the incorporation of disinfectants directly into dental stone. thejcdp.comwho.intnih.gov

Research has shown that the addition of calcium hypochlorite to Type V dental stone can act as an effective disinfectant against resistant species like Bacillus subtilis. However, its incorporation affects the physical properties of the set material. One of the primary effects observed is an increased water requirement to achieve a pourable consistency, which can lead to greater porosity in the set gypsum.

The microstructure of dental stone is also affected. The addition of calcium hypochlorite has been shown to cause deformation in the size and shape of the calcium sulfate (B86663) dihydrate crystals. researchgate.net

Table 3: Effect of Calcium Hypochlorite on Dental Stone Properties

| Dental Stone Type | Calcium Hypochlorite Concentration | Effect on Property | Reference |

| Type V | 0.5% | Increased dry compressive strength | nih.gov |

| Type V | 0.5% | Increased setting expansion | who.int |

| Type V | 0.5% | Decreased surface hardness | who.int |

| Type III | 0.5% - 2.0% | Deformation in microstructure | researchgate.net |

| Type V | 1.5% | Increased wet compressive strength | e-acadjournal.org |

Investigations into Corrosion Behavior of Metallic Surfaces in Treated Water Systems

Calcium hypochlorite is an oxidizing agent and its use in water treatment can lead to the corrosion of metallic pipes. researchgate.net Studies have investigated its effect on various metals commonly used in residential and industrial water distribution systems.

Research on the corrosion of copper, lead, and galvanized iron (zinc) in the presence of calcium hypochlorite has shown that the disinfectant increases the corrosion rate of these metals. researchgate.net Copper was found to have the lowest tendency for corrosion, while zinc exhibited the highest. researchgate.net The corrosion current density, a measure of the corrosion rate, was observed to increase for all three metals with the addition of calcium hypochlorite, with the most significant increase seen in zinc. researchgate.net

The corrosion of stainless steel in the presence of hypochlorite solutions has also been a subject of investigation. The hypochlorite ion is known to be aggressive towards stainless steel, potentially causing pitting or crevice corrosion at ambient temperatures and stress corrosion cracking at higher temperatures. corrosionpedia.com One study comparing the corrosiveness of calcium hypochlorite and another sanitizer on AISI 304 and 444 stainless steels found that the calcium hypochlorite solution was less aggressive. scielo.br However, another study showed that surface disinfection of steel with calcium hypochlorite resulted in higher corrosion current densities compared to ozone treatment, and that chlorine-containing compounds could become trapped in the corrosion products. nih.gov It has been noted that for initial disinfecting treatments, it is crucial to dissolve calcium hypochlorite granules before they come into contact with stainless steel surfaces to avoid severe micropitting. nickelinstitute.org

In the context of oil and gas production, a combination of hydrochloric acid and calcium hypochlorite has been tested for the chemical removal of iron sulfide (B99878) deposits from pipes. uctm.edu

Surface Modification Studies (e.g., Wettability Alteration of Minerals)

In the field of mineral processing, particularly in flotation, the selective separation of minerals is achieved by modifying their surface properties, specifically their wettability. Calcium hypochlorite, as a strong oxidizing agent, has been investigated for its ability to selectively alter the surface wettability of sulfide minerals. researchgate.net

Research has demonstrated that calcium hypochlorite can be used to depress the flotation of pyrite (B73398) while having little effect on covellite, enabling their separation. researchgate.net The mechanism involves the preferential oxidation of the pyrite surface by calcium hypochlorite, forming hydrophilic species such as calcium sulfate (CaSO4) and ferric hydroxide (B78521) (Fe(OH)3). This hydrophilic layer prevents the adsorption of the collector on the pyrite surface, thus depressing its flotation. researchgate.net

Similarly, calcium hypochlorite has been used in combination with sodium humate to improve the flotation separation of chalcopyrite from arsenopyrite (B74077). mdpi.com The presence of calcium hypochlorite enhances the adsorption of sodium humate on the arsenopyrite surface, which has been oxidized, leading to its depression. mdpi.com The chalcopyrite surface, while slightly oxidized, remains hydrophobic and can be floated. mdpi.com

Further studies have shown that calcium hypochlorite can decompose collectors like sodium butyl xanthate (SBX) that have been pre-adsorbed on the surface of pyrite, further enhancing its hydrophilicity and depressing its flotation, while having a negligible effect on chalcopyrite with pre-adsorbed collector. bibliotekanauki.pl

Impact on Adhesion of Restorative Materials (in vitro studies)

In the field of restorative dentistry, the efficacy of bonding agents to dentin is crucial for the longevity of restorations. In vitro research has explored the influence of various root canal irrigants on the adhesion of restorative materials, with this compound (calcium hypochlorite) being a subject of significant investigation.

Studies have compared the effects of calcium hypochlorite and sodium hypochlorite (NaOCl) on the bond strength of fiber posts luted with resin cements. One in vitro study evaluated the bond strength in different dentinal thirds of the post space after irrigation with various concentrations of NaOCl and calcium hypochlorite. nih.gov The results indicated that while 5.25% NaOCl was associated with the lowest bond strength values compared to a saline control, calcium hypochlorite, regardless of its concentration (2.5% or 5.25%), did not negatively influence the bond strength. nih.govresearchgate.netnih.gov Furthermore, the groups treated with NaOCl showed a higher percentage of gaps at the cement/dentin interface, whereas calcium hypochlorite did not significantly affect the occurrence of gaps. nih.govnih.gov This suggests that calcium hypochlorite may be a suitable option for decontaminating the post space without compromising the adhesion of dual-curing resin cements. nih.govfigshare.com

Another laboratory investigation compared the effects of 2.5% NaOCl and 2.5% calcium hypochlorite on bond strength to pulp chamber dentin. The study found that 2.5% NaOCl was associated with the lowest bond strength, while 2.5% calcium hypochlorite demonstrated a bond strength similar to that of the saline control group. bohrium.com

However, the type of resin cement system used appears to be a critical factor. A separate in vitro study using an etch-and-rinse resin cement found that, compared to a saline control and NaOCl groups, irrigation with 2.5% and 5% calcium hypochlorite significantly decreased the push-out bond strength of fiber posts. nih.gov This contrasts with studies using self-adhesive or dual-curing self-etching cements, highlighting the complexity of the chemical interactions at the dentin-cement interface. nih.govnih.gov

The failure modes observed in these studies also provide insight. In a study where calcium hypochlorite did not reduce bond strength, the failure modes were comparable to the control group, whereas 5.25% NaOCl generated more cohesive failures. nih.gov In the study that showed reduced bond strength with calcium hypochlorite, a higher incidence of adhesive failures between the dentin and the luting agent was reported for the calcium hypochlorite groups. nih.gov

| Irrigant | Concentration | Resin Cement Type | Key Finding on Bond Strength (Compared to Control) | Reference |

|---|---|---|---|---|

| Calcium Hypochlorite | 2.5% & 5.25% | Dual-curing self-etching | No negative influence on bond strength. | nih.gov |

| Sodium Hypochlorite | 5.25% | Dual-curing self-etching | Lowest bond strength values. | nih.gov |

| Calcium Hypochlorite | 2.5% & 5% | Etch-and-rinse | Significantly decreased push-out bond strength. | nih.gov |

| Calcium Hypochlorite | 2.5% | Not specified | Similar bond strength to saline control. | bohrium.com |

| Sodium Hypochlorite | 2.5% | Not specified | Lowest bond strength. | bohrium.com |

Organic Synthesis and Chemical Transformation Research

This compound is a versatile and general oxidizing agent that has found significant utility in organic chemistry research. wikipedia.orgatamanchemicals.com Its stability, low cost, and high concentration of active chlorine make it an attractive reagent for various chemical transformations. researchgate.net

Oxidative Cleavage of Organic Functional Groups (e.g., Glycols, Alpha-Hydroxy Acids)

Calcium hypochlorite is effectively used for the oxidative cleavage of carbon-carbon bonds in specific functional groups. wikipedia.orgatamanchemicals.combyjus.com Research has demonstrated that it can readily cleave vicinal diols (glycols), α-hydroxy carboxylic acids, and α-keto acids to yield fragmented aldehydes or carboxylic acids. wikipedia.orgwikipedia.orgbrandeis.edu The reaction is typically carried out in an aqueous organic solvent mixture. researchgate.net This method provides a valuable synthetic route for breaking down more complex molecules into smaller, functionalized fragments. byjus.comvedantu.com For instance, α-hydroxy acids can be cleaved to produce aldehydes, a transformation useful in multi-step organic synthesis. wikipedia.org

Synthesis of Novel N-Chloro Derivatives

A particularly efficient application of calcium hypochlorite is in the N-chlorination of various nitrogen-containing compounds. researchgate.netorganic-chemistry.org A developed protocol utilizes commercial calcium hypochlorite on moist alumina (B75360) to achieve smooth and efficient N-chlorination of amides, carbamates, and lactams. researchgate.netorganic-chemistry.org This method is noted for its safety and the use of an inexpensive and stable reagent, making it suitable for large-scale preparations. organic-chemistry.org

The protocol has been successfully applied to produce a range of N-chloro derivatives in high yields, including medicinally important intermediates. researchgate.netgrafiati.comgrafiati.com It tolerates sensitive functional groups, as demonstrated by the successful N-chlorination of N-Boc-protected serine methyl ester without affecting the unprotected primary hydroxy group. researchgate.net

| Starting Material Class | Specific Example | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Lactam | ε-Caprolactam | 1-Chlorohexahydroazepin-2-one | 95 | researchgate.netorganic-chemistry.org |

| Lactam | Pyrrolidin-2-one | 1-Chloropyrrolidin-2-one | 98 | researchgate.netorganic-chemistry.org |

| Protected Amino Acid Ester | Methyl (tert-butoxycarbonylamino)cyclopropylacetate | Methyl (tert-butoxycarbonylchloroamino)cyclopropylacetate | 99 | researchgate.net |

| Protected Amino Acid Ester | Methyl (benzyloxycarbonylamino)cyclopropylacetate | Methyl (benzyloxycarbonylchloroamino)cyclopropylacetate | 96 | researchgate.net |

Catalytic Oxidation Reactions (e.g., TEMPO-Mediated Oxidations)

Calcium hypochlorite serves as an effective terminal oxidant in catalytic oxidation systems, most notably those mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.govsigmaaldrich.comresearchgate.net In these reactions, TEMPO acts as the catalyst, and calcium hypochlorite regenerates the active oxoammonium species from its reduced form. researchgate.net This methodology allows for the controlled and selective oxidation of a wide array of functional groups under mild conditions, often at room temperature and without the need for transition metals. researchgate.net

This system has been successfully used to:

Convert primary and secondary alcohols to their corresponding aldehydes and ketones. sigmaaldrich.comresearchgate.net

Oxidize α-hydroxyamides and α-hydroxyesters to α-ketoamides and α-ketoesters. sigmaaldrich.comresearchgate.net

Synthesize uronate derivatives from partially protected saccharides, which are important building blocks for glycosaminoglycans (GAGs) and saponins. nih.gov

Oxidize propargylic alcohols to the corresponding aldehydes and ketones. researchgate.net

The use of solid calcium hypochlorite simplifies the operational procedure compared to using aqueous sodium hypochlorite solutions. nih.gov

Role in Haloform Reactions

Calcium hypochlorite is a key reagent in the haloform reaction, a method used to produce haloforms such as chloroform (B151607) (trichloromethane). wikipedia.orgatamanchemicals.combyjus.comvedantu.com In this reaction, a methyl ketone or a substrate that can be oxidized to a methyl ketone (like ethanol) reacts with a halogen in the presence of a base. sciencemadness.org Calcium hypochlorite provides both the hypochlorite ions (the oxidizing and halogenating agent) and the basic conditions (as it is the salt of a strong base and weak acid, and commercial grades contain calcium hydroxide) necessary for the reaction to proceed to completion, yielding chloroform and a calcium carboxylate salt. byjus.comsciencemadness.org

Biochemical and Biological Interaction Research (In Vitro Models)

The biochemical and biological interactions of this compound have been investigated in various in vitro models, particularly within dental and microbiological research. As a source of hypochlorous acid, its reactive nature governs its interactions with biological molecules. wikipedia.org

In vitro studies have confirmed its potent antimicrobial properties. When tested against Enterococcus faecalis, a resilient bacterium often implicated in endodontic infections, calcium hypochlorite solutions demonstrated significant antimicrobial activity. nih.govresearchgate.net A 5.25% solution of calcium hypochlorite produced a larger inhibition zone than a 5.25% solution of sodium hypochlorite. nih.gov At concentrations of 2.5% and 5.25%, it required less than 15 seconds of contact time to inhibit bacterial growth. nih.gov Furthermore, calcium hypochlorite solutions have been shown to be effective at dissolving pulp tissue, a crucial function for endodontic irrigants, with its efficacy increasing with concentration. nih.govresearchgate.net

The chemical interaction with other dental materials has also been scrutinized. A significant area of research involves its interaction with chlorhexidine (B1668724) (CHX), a common antiseptic. In vitro analysis using nuclear magnetic resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) showed that mixing 5.25% calcium hypochlorite with 2% CHX produces an orange-brown precipitate. nih.gov This precipitate was found to consist of two by-products resulting from the degradation of CHX: parachlorophenylurea (PCU) and parachlorophenylguanidyl-1,6-diguanidyl-hexane (PCGH). nih.gov Notably, this interaction did not produce parachloroaniline (PCA), a cytotoxic compound formed from the interaction of NaOCl and CHX. nih.gov

At a cellular level, hypochlorous acid is known to react readily with the amino groups of proteins to form longer-lived organic chloramines, which can lead to protein cleavage. wikipedia.org It also reacts with unsaturated bonds in lipids to form chlorohydrins, which can disrupt lipid bilayers and increase membrane permeability. wikipedia.org In vitro cytotoxicity studies on mouse embryonic fibroblast cells (NIH3T3) have been conducted to compare calcium hypochlorite and sodium hypochlorite. researchgate.net While both induce similar cytotoxic mechanisms, some research suggests that calcium hypochlorite is less cytotoxic than sodium hypochlorite, potentially due to a slower release of chlorine. researchgate.net

Antimicrobial Efficacy Against Specific Microorganisms in Laboratory Settings (e.g., Enterococcus faecalis biofilms)

The antimicrobial properties of this compound, or calcium hypochlorite (Ca(OCl)₂), have been a subject of significant research, particularly in the context of endodontics where eliminating resilient microbial biofilms is crucial. Laboratory studies have focused on its effectiveness against Enterococcus faecalis, a bacterium commonly implicated in persistent root canal infections.

In vitro studies consistently demonstrate that calcium hypochlorite possesses potent antimicrobial activity against E. faecalis. Research comparing it with sodium hypochlorite (NaOCl), the standard irrigant in endodontics, has shown that Ca(OCl)₂ has a similar, and in some cases superior, ability to eliminate this microorganism. For instance, one study found that a 5% calcium hypochlorite solution was more effective than a 0.5% sodium hypochlorite solution in eradicating E. faecalis biofilms. nih.gov Another comparative study using the agar (B569324) diffusion method showed that 2.5% Ca(OCl)₂ and 2.5% NaOCl produced statistically similar inhibition halos against E. faecalis, indicating comparable antimicrobial efficacy. nih.govthejcdp.comresearchgate.net The mean diameter of the inhibition halo for 2.5% Ca(OCl)₂ was 13.42 ± 0.62 mm, while for 2.5% NaOCl it was 13.38 ± 0.64 mm. nih.govthejcdp.comresearchgate.net

The concentration of the solution is directly proportional to its antimicrobial effectiveness. thejcdp.com Higher concentrations of calcium hypochlorite, such as 2.5% and 5.25%, require less time to inhibit E. faecalis compared to lower concentrations like 0.5% and 1.0%. researchgate.net Studies have also investigated its efficacy against multispecies biofilms. In a model containing E. faecalis, Fusobacterium nucleatum, and Prevotella intermedia, 5% calcium hypochlorite demonstrated significant antimicrobial activity, comparable to that of 2% chlorhexidine. sbmu.ac.ir The mechanism of action is attributed to its high available chlorine content, which leads to the formation of hypochlorous acid (HOCl), a powerful oxidizing agent that irreversibly inhibits essential bacterial enzymes. sbmu.ac.irnih.gov

Table 1: Comparative Antimicrobial Efficacy of Calcium Hypochlorite (Ca(OCl)₂) against Enterococcus faecalis

| Study Parameter | Calcium Hypochlorite (Ca(OCl)₂) | Sodium Hypochlorite (NaOCl) | Key Finding | Citation |

| Inhibition Halo (2.5% conc.) | 13.42 ± 0.62 mm | 13.38 ± 0.64 mm | No statistically significant difference in efficacy at the same concentration. | nih.govthejcdp.comresearchgate.net |

| Biofilm Elimination | 5% Ca(OCl)₂ was more effective. | 0.5% NaOCl | Ca(OCl)₂ showed superior efficacy in eliminating E. faecalis biofilms. | nih.gov |

| Inhibition Time | Faster at 2.5% and 5.25% | Faster at 2.5% and 5.25% | Higher concentrations of both irrigants inhibit E. faecalis more quickly. | researchgate.net |

| Inhibition Halo (5.25% conc.) | 17.38 mm | Not specified as highest | 5.25% Ca(OCl)₂ produced the largest inhibition zone among tested solutions. | researchgate.net |

Tissue Dissolution Capacity in Ex Vivo and In Vitro Models (e.g., Pulp Tissue)

An essential function of endodontic irrigants is the dissolution of organic tissue remnants, such as the pulp, from the complex root canal system. Calcium hypochlorite has been extensively evaluated for this property in various laboratory models. Studies using bovine and porcine pulp tissue have demonstrated that Ca(OCl)₂ is an effective tissue solvent. nih.govnih.gov

The dissolution capacity of calcium hypochlorite is, similar to its antimicrobial action, dependent on concentration and temperature. nih.gov Research comparing Ca(OCl)₂ and NaOCl solutions at identical concentrations (0.5%, 1.0%, 2.5%, and 5.25%) found no significant difference in their ability to dissolve pulp tissue. nih.gov For both compounds, the highest concentrations of 2.5% and 5.25% were significantly more effective at dissolving pulp fragments than lower concentrations. researchgate.netnih.gov